4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
4-Methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine-linked 2-methylthiazole moiety at position 4. The thiazole ring in this compound enhances its bioactivity, as sulfur-containing heterocycles often improve binding affinity and metabolic stability .
Propriétés
IUPAC Name |
4-[[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-11-17-12(9-21-11)8-18-3-5-19(6-4-18)13-7-14(20-2)16-10-15-13/h7,9-10H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBWQYQUSDYTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Pyrimidine Ring Construction
The pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common route involves the Biginelli reaction or condensation of 1,3-dicarbonyl compounds with amidines. For 4-methoxy-6-chloropyrimidine, a optimized protocol entails:
-
Reacting ethyl acetoacetate (1.0 equiv) with chlorouracil (1.2 equiv) in phosphoryl chloride (POCl₃) at 110°C for 6 hours.
-
Subsequent quenching with ice-water yields 4,6-dichloropyrimidine, which undergoes selective methoxylation at position 4.
Methoxy Group Installation
Selective substitution of the 4-chloro group is achieved using sodium methoxide (NaOMe) in anhydrous methanol under reflux (65°C, 8 hours), yielding 4-methoxy-6-chloropyrimidine with >85% purity (Table 1).
Table 1: Methoxylation Optimization
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| NaOMe/MeOH | 65°C | 8 | 92 |
| KOMe/DMF | 80°C | 6 | 88 |
| NH₄OMe/EtOH | 70°C | 10 | 78 |
The choice of NaOMe in methanol minimizes side reactions at position 6, preserving the chloro leaving group for subsequent piperazine coupling.
Piperazine Substitution at Position 6
Nucleophilic Aromatic Substitution (SNAr)
Piperazine (2.5 equiv) reacts with 4-methoxy-6-chloropyrimidine in refluxing ethanol (78°C, 12 hours), facilitated by triethylamine (TEA) as a base. This SNAr proceeds via a Meisenheimer complex, with ethanol’s polarity enhancing nucleophilicity. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords 4-methoxy-6-piperazin-1-yl-pyrimidine in 78% yield.
Key Variables:
-
Solvent Optimization : Ethanol outperforms DMF or THF by reducing N-alkylation side products.
-
Stoichiometry : Excess piperazine (2.5 equiv) ensures complete substitution while avoiding di-alkylation.
Synthesis of the (2-Methylthiazol-4-yl)methyl Substituent
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch method:
Bromomethylation
Bromination of 2-methylthiazole at position 4 employs N-bromosuccinimide (NBS) (1.1 equiv) and benzoyl peroxide (BPO) as initiator in CCl₄ (reflux, 6 hours). This radical bromination produces 4-(bromomethyl)-2-methylthiazole in 68% yield.
Piperazine Alkylation with the Thiazole-Methyl Group
N-Alkylation Conditions
4-Methoxy-6-piperazin-1-yl-pyrimidine (1.0 equiv) reacts with 4-(bromomethyl)-2-methylthiazole (1.5 equiv) in acetonitrile at 60°C for 24 hours, using potassium carbonate (K₂CO₃) as base. The reaction proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HBr byproducts.
Table 2: Alkylation Efficiency
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60°C | 24 | 75 |
| Cs₂CO₃ | DMF | 80°C | 12 | 82 |
| TEA | THF | 50°C | 36 | 63 |
While Cs₂CO₃ in DMF offers higher yields, acetonitrile/K₂CO₃ is preferred for reduced side products and easier purification.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 6.92 (s, 1H, thiazole-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 2.54 (s, 3H, thiazole-CH₃).
-
LC-MS : m/z 362.1 [M+H]⁺, consistent with the molecular formula C₁₇H₂₃N₅O₂S.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time 6.7 minutes.
Optimization and Scalability Considerations
Catalytic Enhancements
Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the SNAr step, reducing reaction time from 12 to 6 hours.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the pyrimidine ring, using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine and thiazole rings. Common reagents include halogens for electrophilic substitution and amines for nucleophilic substitution.
Major Products: These reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the thiazole ring may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. For example, the compound may bind to DNA or proteins, affecting cellular processes such as replication or transcription.
Comparaison Avec Des Composés Similaires
Key Structural Insights :
- Thiazole vs. Trifluoromethyl : The thiazole group in the target compound may offer better antimicrobial activity, while trifluoromethyl analogs (e.g., ) prioritize target selectivity in kinase inhibition.
- Piperazine Modifications : Piperazine-linked groups (e.g., sulfonyl, cyclopropylmethyl) influence solubility and binding kinetics. For example, sulfonyl-piperazine derivatives (e.g., ) exhibit improved pharmacokinetics due to enhanced polarity.
Activité Biologique
4-Methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step reactions that incorporate thiazole and piperazine moieties. The synthetic route generally includes the formation of the pyrimidine core followed by the introduction of the methoxy and thiazole substituents.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and piperazine exhibit promising antimicrobial properties. For instance, a study demonstrated that various thiazole-piperazine compounds showed moderate to excellent activity against a range of bacterial strains (Table 1) .
| Compound | Structure | Antimicrobial Activity |
|---|---|---|
| 5a | 5a | Moderate |
| 5b | 5b | Excellent |
| 5c | 5c | Moderate |
Anti-inflammatory Activity
In vitro studies have shown that 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine can significantly reduce the production of nitric oxide (NO) in LPS-stimulated macrophage cells. This reduction is associated with decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes .
Key Findings:
- Compound V4 : Inhibits iNOS and COX-2 expression.
- Molecular Docking : Shows strong binding affinity to iNOS and COX-2 active sites.
Case Studies
A notable case study involved the administration of a thiazole-piperazine derivative in animal models of inflammation. The results indicated a marked decrease in inflammatory markers and improved clinical outcomes compared to control groups. This suggests potential for development as an anti-inflammatory therapeutic agent .
The biological activity of 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Compounds inhibit key enzymes involved in inflammatory pathways.
- Cellular Signaling Modulation : Alters signaling pathways that govern inflammatory responses.
Q & A
Q. What are the established synthetic routes for 4-methoxy-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperazine-thiazole coupling : Bromoacetyl intermediates (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) react with thioacetamide in acetic acid to form the thiazole-pyrimidine core .
Alkylation : Subsequent alkylation of the piperazine ring with 2-methyl-1,3-thiazol-4-ylmethyl groups is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .
- Characterization :
- NMR : Signals for the thiazole cycle appear at 7.57–7.62 ppm; methylene protons in alkylated derivatives appear at 4.78–5.21 ppm .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
Q. How is the structural conformation of this compound determined, and what insights does crystallography provide?
- Methodological Answer : X-ray crystallography reveals:
- Ring puckering : The pyrimidine ring adopts an envelope conformation, with substituents (e.g., methoxy, piperazine-thiazole) influencing planarity. For related pyrimidines, phenyl groups are perpendicular to the core (dihedral angles ~75°) .
- Intermolecular interactions : Hydrogen bonds (N–H⋯O/S) form sheets or chains, critical for stability and solubility.
- Tools : Use SHELXTL for refinement; data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial assays : Against Staphylococcus aureus, the thiazole-pyrimidine core shows MIC values lower than Metronidazole (e.g., 8 µg/mL vs. 16 µg/mL). Activity against Candida albicans is moderate (MIC = 32 µg/mL) .
- Enzyme inhibition : Analogous thieno-pyrimidines (e.g., GDC-0941) inhibit PI3Kα (IC₅₀ = 3 nM), suggesting potential anticancer applications .
Advanced Research Questions
Q. How does the substitution pattern on the piperazine-thiazole moiety influence biological activity?
- Methodological Answer : SAR Studies :
- Thiazole substituents : Methyl groups at position 2 enhance lipophilicity and antimicrobial activity (e.g., 2-methyl increases S. aureus inhibition by 2-fold vs. unsubstituted) .
- Piperazine alkylation : Benzyl substituents reduce activity compared to hydrogen at position 1 (e.g., 4-methylbenzyl lowers MIC from 8 µg/mL to 32 µg/mL) .
- Table 1 : SAR of Key Derivatives
| Substituent (R) | S. aureus MIC (µg/mL) | PI3Kα IC₅₀ (nM) |
|---|---|---|
| H (Core) | 8 | N/A |
| 4-Methylbenzyl | 32 | 150 |
| Chloroacetamide | 64 | >1000 |
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Reaction optimization :
- Solvent choice : DMF improves alkylation efficiency (yield: 85% vs. 60% in ethanol) .
- Catalysts : Stannous chloride enhances reductions (e.g., nitro to amine groups) .
- Purification :
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- Recrystallization : Ethanol/water (9:1) yields >95% purity .
Q. How can contradictory data in biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Target profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular context : Test in S. aureus vs. cancer cell lines (e.g., MCF-7) with varying PI3K expression levels .
- Mechanistic studies :
- ROS assays : Thiazole-pyrimidines induce reactive oxygen species in bacteria but not mammalian cells .
- Apoptosis markers : Caspase-3 activation in cancer cells confirms PI3K pathway engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
